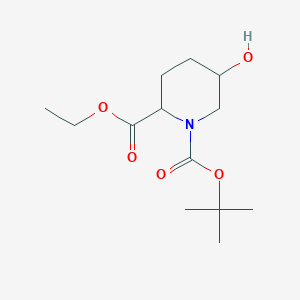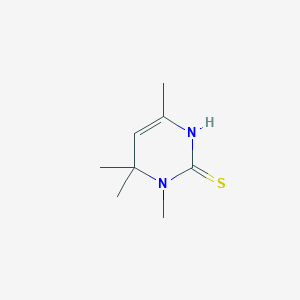
3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione, also known as Thiamine pyrimidine, is a compound that has gained significant attention in scientific research due to its unique properties. It is a thiamine (Vitamin B1) analog that has been found to have potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
- 3,4-Dihydro-3,4,4,6-tetramethyl-2(1H)-pyrimidinethione is formed via the Dimroth rearrangement of various thiazine compounds. This rearrangement occurs under thermal heterolysis, indicating the compound's role in chemical synthesis and transformation processes (Zigeuner, Strallhofer, Wede, & Lintschinger, 1975).
Tautomerism and Molecular Structure
- Studies on compounds like 3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione involve examining their tautomeric states and molecular structures, providing insights into the behavior of pyrimidinethiones in different chemical environments (Freeman & Po, 2006).
Synthesis of Heterocyclic Compounds
- Pyrimidinethiones, including the specific compound , are key in synthesizing fused bi- and tri-cyclic heterocyclic compounds. These compounds have various biological and pharmaceutical activities, such as antiviral properties and insulin-mimetic activities (Salem, Madkour, Marzouk, Azab, & Mahmoud, 2008).
Biological and Pharmaceutical Activities
- The compound shows potential in the creation of biologically active substances. For instance, its derivatives have been studied for their antibacterial and DNA photocleavage potential, highlighting its importance in the development of novel therapeutic agents (Sethi, Khare, Choudhary, & Kaur, 2022).
Utility in Organic Chemistry
- The compound is utilized in organic chemistry for various synthetic reactions, including the creation of novel heterocycles and as a core structure for further chemical modifications, demonstrating its versatility in chemical syntheses (Sharanin, Shestopalov, Nesterov, Litvinov, Mortikov, Promonenkov, Shklover, & Struchkov, 1987).
Ultrastructural and Functional Changes in Neurons
- In neuroscience, the compound has been used to study changes in the ultrastructure and function of neurons, like the Mauthner neurons in goldfish. This research provides insights into the neurobiological effects of pyrimidine derivatives (Pavlik, Bezgina, Shubina, Shatalin, Potselueva, & Moshkov, 2008).
Eigenschaften
IUPAC Name |
3,4,4,6-tetramethyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)10(4)7(11)9-6/h5H,1-4H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKXSRVRZKMLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C(=S)N1)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)
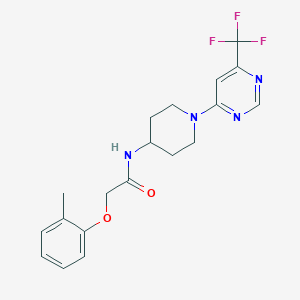
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2513350.png)
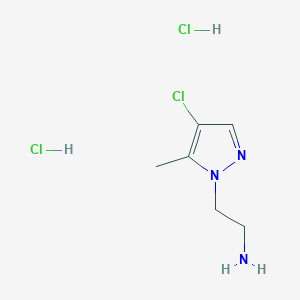
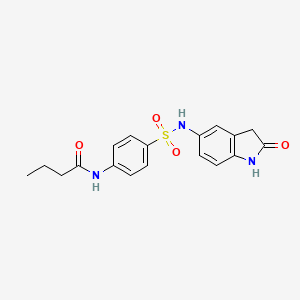
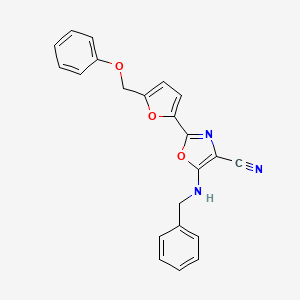
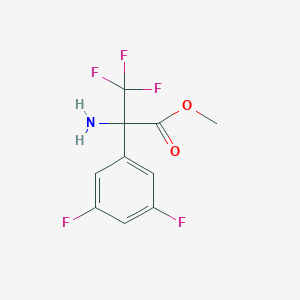
![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)
![3-(dimethylamino)-N-[1-(5-thiophen-2-ylpyrazolidine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2513361.png)
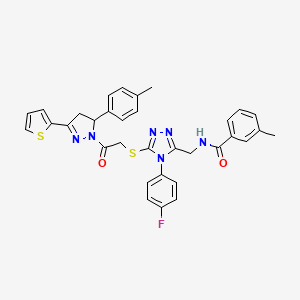
![5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513364.png)
